molecular formula C11H22N2O2 B1589846 Tert-butyl 1,5-diazocane-1-carboxylate CAS No. 223797-64-6

Tert-butyl 1,5-diazocane-1-carboxylate

Cat. No.: B1589846
CAS No.: 223797-64-6
M. Wt: 214.3 g/mol
InChI Key: ZRKUMLHCFYSTGC-UHFFFAOYSA-N
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Description

Tert-butyl 1,5-diazocane-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O2 heterocyclic carboxylates . This compound is characterized by its tert-butyl group attached to a 1,5-diazocane ring , which is a saturated six-membered ring containing two nitrogen atoms.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through the acylation of 1,5-diazocane with tert-butyl chloroformate under basic conditions.

  • Another method involves the reaction of 1,5-diazocane with tert-butyl isocyanate in the presence of a suitable catalyst.

Industrial Production Methods:

  • Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield.

  • The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can convert the compound into amine derivatives .

  • Substitution: Substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions often use chromium(VI) oxide or potassium permanganate under acidic conditions.

  • Reduction reactions typically employ lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

  • Substitution reactions may use nucleophiles such as amines or alcohols in the presence of a catalyst .

Major Products Formed:

  • Oxidation products include carboxylic acids and ketones .

  • Reduction products include amines and alcohols .

  • Substitution products can vary widely depending on the nucleophile used.

Chemistry:

  • The compound is used as a synthetic intermediate in the preparation of more complex molecules.

  • It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biology:

  • Research has explored its potential as a biomarker for certain diseases.

  • It has been investigated for its antimicrobial properties .

Medicine:

  • The compound is being studied for its anticancer properties .

  • It has shown promise in drug delivery systems due to its biocompatibility .

Industry:

  • It is used in the manufacture of polymers and plastics .

  • The compound is also employed in the production of dyes and pigments .

Mechanism of Action

The exact mechanism by which tert-butyl 1,5-diazocane-1-carboxylate exerts its effects is still under investigation. it is believed to involve interactions with specific molecular targets and pathways within cells. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

  • 1,5-Diazocane: : Lacks the tert-butyl group, making it less bulky and less reactive.

  • Tert-butyl 1,4-diazocane-1-carboxylate: : Similar structure but with a different ring size, affecting its reactivity and applications.

  • Tert-butyl 1,3-diazocane-1-carboxylate: : Another structural isomer with different chemical properties.

Uniqueness:

  • Tert-butyl 1,5-diazocane-1-carboxylate: is unique due to its specific structural features , which confer distinct chemical and biological properties compared to its isomers and related compounds.

. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Would you like to know more about any specific aspect of this compound?

Biological Activity

Tert-butyl 1,5-diazocane-1-carboxylate is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.309 g/mol
  • CAS Number : 223797-64-6

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For instance, it has been evaluated for its anticholinesterase activity, which is significant in the treatment of neurodegenerative diseases like Alzheimer's. The compound's structure allows it to interact with the active sites of enzymes, potentially leading to effective inhibition.

Case Studies

  • Anticholinesterase Activity :
    • A study examined various compounds for their ability to inhibit acetylcholinesterase (AChE). This compound was included in the screening process and showed promising results, suggesting its potential as a lead compound for drug development targeting AChE inhibition.
  • Biodegradation Studies :
    • In environmental applications, compounds similar to this compound have been assessed for their biodegradation properties. Research has shown that certain bacterial strains can effectively degrade such compounds, which could be beneficial for bioremediation efforts.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticholinesteraseInhibition of AChE
BiodegradationEffective degradation by bacterial strains
Enzyme InteractionPotential interaction with various enzymes

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the tert-butyl group contributes to the steric hindrance necessary for enzyme interaction, while the diazocane ring may facilitate binding through hydrogen bonding or electrostatic interactions.

Scientific Research Applications

Drug Development

One of the most promising applications of tert-butyl 1,5-diazocane-1-carboxylate is in drug development. Its structural properties suggest potential as a lead compound for developing therapeutic agents targeting various biological pathways. Notably, studies have indicated its interaction with histone deacetylases (HDACs), which are crucial in cancer biology and epigenetic regulation. Compounds that modulate HDAC activity have been investigated for their anti-cancer properties.

Case Studies in Cancer Research

  • Study on HDAC Inhibition : Research has shown that diazocane derivatives exhibit varying degrees of inhibition on HDACs. In vitro studies demonstrated that modifications to the diazocane structure could enhance binding affinity to HDAC enzymes, suggesting that this compound could be optimized for better therapeutic efficacy.
  • Anti-Cancer Properties : Additional studies highlighted the potential anti-cancer effects of related compounds. For instance, tert-butyl derivatives were found to induce apoptosis in cancer cell lines, providing a basis for further exploration of this compound as a candidate for cancer therapy.

Synthesis of Polymers

This compound can also be utilized in the synthesis of polymers due to its ability to undergo polymerization reactions. The compound’s functional groups allow it to act as a monomer or crosslinker in various polymerization processes.

Case Studies in Polymer Chemistry

  • Polymerization Reactions : Research indicates that diazocane derivatives can be incorporated into polymer chains to enhance material properties such as thermal stability and mechanical strength. For example, studies have shown that incorporating this compound into polyurethanes improved flexibility and durability compared to traditional formulations .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying tert-butyl 1,5-diazocane-1-carboxylate?

  • Methodological Answer : Synthesis typically involves Boc-protection of the diazocane core using tert-butyl dicarbonate under basic conditions. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity assessment requires analytical techniques like HPLC or NMR (¹H/¹³C) to confirm absence of side products such as over-alkylated derivatives .

Q. How should researchers handle safety and storage protocols for this compound given limited toxicity data?

  • Methodological Answer : Due to insufficient toxicity and ecotoxicity data (Section 12 of safety sheets), handle in a fume hood with PPE (gloves, lab coat, goggles). Store under inert gas (N₂/Ar) at –20°C to prevent Boc-group hydrolysis. Regular stability checks via TLC or FTIR are advised .

Q. What experimental design principles apply when optimizing reaction conditions for derivatives of this compound?

  • Methodological Answer : Use a factorial design approach to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between variables. Post-optimization, validate with triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictory spectral data in structural elucidation?

  • Methodological Answer : For ambiguous NMR/IR results, grow single crystals via slow evaporation (e.g., in DCM/hexane). Refine structures using SHELXL (for small molecules) to resolve bond-length discrepancies. Compare experimental data with DFT-calculated structures to validate stereochemistry .

Q. What strategies reconcile conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to isolate key structural descriptors (e.g., steric bulk of Boc groups). Cross-validate using in vitro assays (e.g., enzyme inhibition) and in silico docking (AutoDock Vina) to identify false positives from assay artifacts .

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer : Conduct kinetic studies (e.g., in situ FTIR or calorimetry) to identify mass/heat transfer limitations. Use dimensionless numbers (e.g., Reynolds for mixing efficiency) to correlate lab-scale vs. pilot-scale conditions. Adjust solvent systems (e.g., switch from THF to 2-MeTHF) to improve solubility .

Q. What computational methods validate the compound’s potential as a ligand in catalytic systems?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Molecular dynamics (MD) simulations (AMBER/CHARMM) can predict binding modes with metal centers. Compare computed NMR shifts (GIAO method) with experimental data to confirm coordination geometries .

Q. Theoretical and Analytical Frameworks

Q. How should a theoretical framework guide mechanistic studies of diazocane ring-opening reactions?

  • Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. Use Curtin-Hammett principles to rationalize kinetic vs. thermodynamic control in ring-opening pathways. Validate with isotopic labeling (¹⁵N) and MS/MS fragmentation patterns .

Q. What advanced spectroscopic techniques resolve dynamic processes in diazocane-based systems?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) probes conformational exchange rates. 2D EXSY experiments quantify ring-flipping barriers. For photochemical reactions, use time-resolved UV-vis spectroscopy with femtosecond laser pulses to track transient intermediates .

Q. Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in pharmacological screening assays?

  • Methodological Answer : Standardize cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., serum-free media, 5% CO₂). Include positive/negative controls (e.g., doxorubicin for cytotoxicity). Use Z’-factor analysis to quantify assay robustness and minimize batch-to-batch variability .

Q. What statistical approaches address variability in synthetic yield data across research groups?

  • Methodological Answer : Perform meta-analysis of published yields using random-effects models to account for inter-lab variability. Apply Grubbs’ test to identify outliers. Report confidence intervals (95% CI) rather than single-point values .

Q. Ecological and Regulatory Considerations

Q. How to assess environmental risks of this compound in absence of ecotoxicity data?

  • Methodological Answer : Use read-across models (OECD QSAR Toolbox) to estimate toxicity based on structurally similar Boc-protected amines. Conduct biodegradation assays (OECD 301F) and bioaccumulation studies (logKow via shake-flask method) to prioritize testing needs .

Properties

IUPAC Name

tert-butyl 1,5-diazocane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13/h12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKUMLHCFYSTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467977
Record name Tert-butyl 1,5-diazocane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223797-64-6
Record name Tert-butyl 1,5-diazocane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Tert-butyl 1,5-diazocane-1-carboxylate
Tert-butyl 1,5-diazocane-1-carboxylate
Tert-butyl 1,5-diazocane-1-carboxylate
Tert-butyl 1,5-diazocane-1-carboxylate
Tert-butyl 1,5-diazocane-1-carboxylate
Tert-butyl 1,5-diazocane-1-carboxylate

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